![molecular formula C14H22N2O2 B2551232 N-[1-(Cyclohexanecarbonyl)pyrrolidin-3-yl]prop-2-enamide CAS No. 2305414-73-5](/img/structure/B2551232.png)
N-[1-(Cyclohexanecarbonyl)pyrrolidin-3-yl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(Cyclohexanecarbonyl)pyrrolidin-3-yl]prop-2-enamide, also known as CX-5461, is a small-molecule inhibitor of RNA polymerase I transcription. It was first developed by Cylene Pharmaceuticals and is currently being studied as a potential treatment for cancer.
Mécanisme D'action
N-[1-(Cyclohexanecarbonyl)pyrrolidin-3-yl]prop-2-enamide inhibits RNA polymerase I transcription by binding to the DNA template and preventing the recruitment of transcription factors. This leads to a decrease in ribosome biogenesis and ultimately cell death in cancer cells that rely on high levels of protein synthesis.
Biochemical and Physiological Effects:
N-[1-(Cyclohexanecarbonyl)pyrrolidin-3-yl]prop-2-enamide has been shown to induce DNA damage and activate the p53 pathway, leading to apoptosis in cancer cells. It has also been shown to have anti-tumor activity in vivo, with minimal toxicity to normal tissues.
Avantages Et Limitations Des Expériences En Laboratoire
N-[1-(Cyclohexanecarbonyl)pyrrolidin-3-yl]prop-2-enamide has the advantage of being a selective inhibitor of RNA polymerase I transcription, making it a promising candidate for cancer therapy. However, its efficacy may be limited to cancer cells that have high levels of ribosomal RNA synthesis. Additionally, the synthesis of N-[1-(Cyclohexanecarbonyl)pyrrolidin-3-yl]prop-2-enamide is complex and may limit its availability for research purposes.
Orientations Futures
There are several potential future directions for research on N-[1-(Cyclohexanecarbonyl)pyrrolidin-3-yl]prop-2-enamide. One area of interest is in combination therapy with other anti-cancer agents to enhance its efficacy. Another area of research is in identifying biomarkers that can predict which cancer cells will be sensitive to N-[1-(Cyclohexanecarbonyl)pyrrolidin-3-yl]prop-2-enamide. Additionally, there is interest in developing more potent and selective inhibitors of RNA polymerase I transcription based on the structure of N-[1-(Cyclohexanecarbonyl)pyrrolidin-3-yl]prop-2-enamide.
Méthodes De Synthèse
N-[1-(Cyclohexanecarbonyl)pyrrolidin-3-yl]prop-2-enamide is synthesized through a multi-step process involving the reaction of cyclohexanone with pyrrolidine, followed by acylation with prop-2-enoyl chloride. The final product is then purified through column chromatography.
Applications De Recherche Scientifique
N-[1-(Cyclohexanecarbonyl)pyrrolidin-3-yl]prop-2-enamide has been shown to selectively target cancer cells that have high levels of ribosomal RNA synthesis, making it a promising candidate for cancer therapy. It has been studied in various preclinical models, including breast cancer, ovarian cancer, and lymphoma.
Propriétés
IUPAC Name |
N-[1-(cyclohexanecarbonyl)pyrrolidin-3-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-2-13(17)15-12-8-9-16(10-12)14(18)11-6-4-3-5-7-11/h2,11-12H,1,3-10H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZLIACZRIYCQOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1CCN(C1)C(=O)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(Cyclopropylmethoxy)imidazo[1,2-b]pyridazine](/img/structure/B2551149.png)
![6-methyl-N-(4-methylphenyl)-4-(1,4-thiazinan-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2551153.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2,6-difluorobenzamide](/img/structure/B2551154.png)
![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy-N-(2,3,4,5,6-pentafluorophenyl)benzenesulfonamide](/img/structure/B2551158.png)
![(S)-5-Benzyl-2-mesityl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium tetrafluoroborate](/img/structure/B2551162.png)
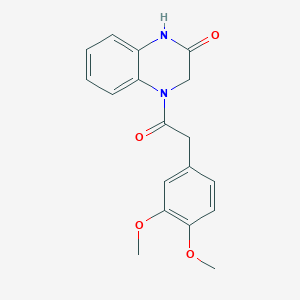
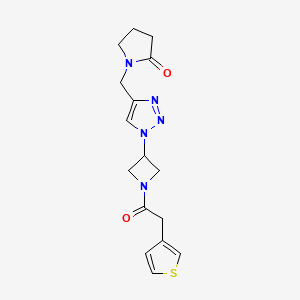
![(2Z)-2-[(3,4-dimethoxyphenyl)sulfonylhydrazinylidene]-N-phenylchromene-3-carboxamide](/img/structure/B2551165.png)
![2-{[3-(2-Benzenesulfonamidoethyl)-[1,2,4]triazolo[4,3-B]pyridazin-6-YL]sulfanyl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B2551166.png)
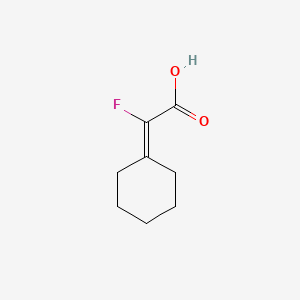
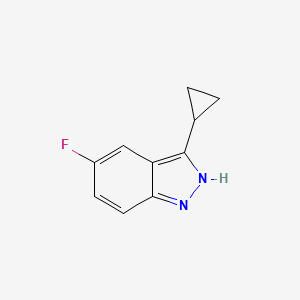
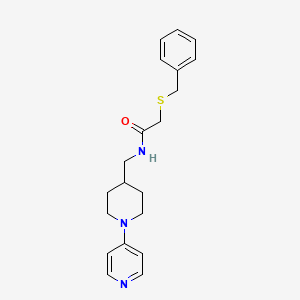
![2-(4-Chlorophenyl)-4-[(4-chlorophenyl)methoxy]-5-methyl-1,3-thiazole](/img/structure/B2551170.png)
![2-cyclopentyl-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2551172.png)